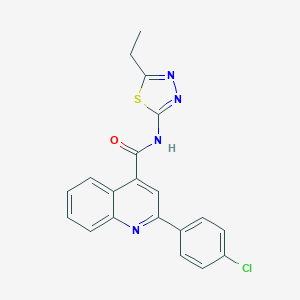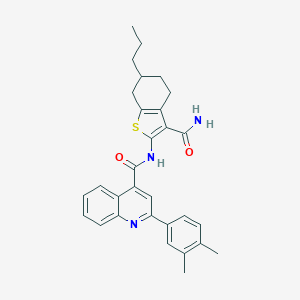![molecular formula C25H27N5O5 B335129 2-AMINO-4-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B335129.png)
2-AMINO-4-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of functional groups, including an amino group, a nitro group, and a pyrazole ring, which contribute to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-AMINO-4-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyrazole ring.
Attachment of the pyrazole ring to the chromene core: The pyrazole ring is then attached to the chromene core through a nucleophilic substitution reaction, where the pyrazole acts as a nucleophile and the chromene core as an electrophile.
Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound.
Final cyclization: The final step involves the cyclization of the intermediate compound to form the desired product.
Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, including the use of appropriate solvents, catalysts, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-AMINO-4-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: Due to its unique structure, the compound is studied for its potential as a therapeutic agent. It may exhibit anti-inflammatory, anti-cancer, and antimicrobial properties.
Biological Studies: The compound is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as dyes or catalysts.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar compounds to 2-AMINO-4-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE include other chromene derivatives and pyrazole-containing compounds. Some examples are:
Chromene Derivatives: Compounds such as 4H-chromene-3-carbonitrile and its derivatives, which share the chromene core structure.
Pyrazole-Containing Compounds: Compounds such as 3,5-dimethyl-4-nitro-1H-pyrazole and its derivatives, which share the pyrazole ring structure.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C25H27N5O5 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-amino-4-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C25H27N5O5/c1-13-23(30(32)33)14(2)29(28-13)12-16-8-15(6-7-19(16)34-5)21-17(11-26)24(27)35-20-10-25(3,4)9-18(31)22(20)21/h6-8,21H,9-10,12,27H2,1-5H3 |
InChI Key |
NDLQGLGAHXPAMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C3C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N)OC)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C3C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-tert-butyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335046.png)
![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335047.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide](/img/structure/B335048.png)
![2-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B335049.png)

![methyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335052.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-[(4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B335055.png)

![METHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B335059.png)
![4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B335061.png)
![propyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335063.png)
![2-[(3,5-Dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B335067.png)
![Methyl 5-[(diethylamino)carbonyl]-2-{[3-(4-methoxyphenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B335070.png)
![2-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B335071.png)
